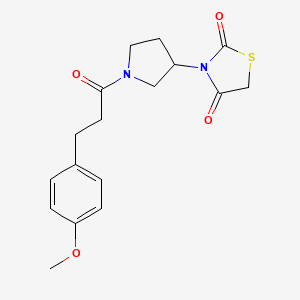

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a 4-methoxyphenyl group

Métodos De Preparación

The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Análisis De Reacciones Químicas

This compound can undergo several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, indicating possible bioactivity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

Mecanismo De Acción

The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrrolidine ring and thiazolidine-2,4-dione moiety are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways .

Comparación Con Compuestos Similares

Similar compounds include other pyrrolidine and thiazolidine derivatives, such as pyrrolizines and thiazolidinones. What sets 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct bioactivity and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Actividad Biológica

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known by its CAS number 1798513-35-5, is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazolidines known for their diverse pharmacological properties, including antidiabetic, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H20N2O4S with a molecular weight of 348.4 g/mol. The compound features a thiazolidine core structure that is crucial for its biological activity.

Synthesis

The synthesis of thiazolidine derivatives typically involves the condensation of carbonyl compounds with thioketones or thioureas under acidic or basic conditions. For this specific compound, a multi-step synthesis involving the reaction of 4-methoxyphenyl propanoyl derivatives with pyrrolidine and subsequent cyclization to form the thiazolidine ring is employed.

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. A study highlighted the cytotoxic effects of various thiazolidinones against glioblastoma multiforme cells, showing that structural modifications can enhance their efficacy. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines, demonstrating promising results in vitro .

Antidiabetic Effects

Thiazolidinediones (TZDs), a subclass of thiazolidines including our compound, are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs). This mechanism enhances insulin sensitivity and glucose metabolism. Compounds similar to this compound have been shown to lower blood glucose levels in diabetic models .

Anti-inflammatory and Analgesic Properties

Thiazolidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In animal models, these compounds have demonstrated significant analgesic activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- PPAR Agonism : Activation of PPARs leads to improved insulin sensitivity.

- Inhibition of Cell Proliferation : Induction of apoptosis in cancer cells through modulation of signaling pathways such as Raf/MEK/ERK and PI3K/AKT.

- Antioxidant Activity : Reduction of oxidative stress markers in cellular models .

Study on Antitumor Efficacy

In a recent study evaluating the antitumor efficacy of thiazolidinone derivatives, compound 14c exhibited significant cytotoxicity against various cancer cell lines with an EC50 value suggesting strong potential for development as an anticancer agent .

Evaluation in Diabetic Models

In diabetic rat models treated with TZDs similar to our compound, significant reductions in fasting blood glucose levels were observed alongside improvements in lipid profiles and insulin sensitivity markers .

Propiedades

IUPAC Name |

3-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBWOLAAGWWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.